molecular formula C17H15NO5S B2485039 N-(2-hydroxyethyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 355017-37-7

N-(2-hydroxyethyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B2485039
CAS No.: 355017-37-7
M. Wt: 345.37
InChI Key: BDFNVBKPSRSEAS-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is an organic compound with a complex structure that includes an anthracene core, a sulfonamide group, and hydroxyethyl and methyl substituents

Properties

IUPAC Name

N-(2-hydroxyethyl)-N-methyl-9,10-dioxoanthracene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S/c1-18(8-9-19)24(22,23)11-6-7-14-15(10-11)17(21)13-5-3-2-4-12(13)16(14)20/h2-7,10,19H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFNVBKPSRSEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves multiple steps. One common method starts with the sulfonation of anthracene to form anthracene-2-sulfonic acid. This intermediate is then subjected to a series of reactions including nitration, reduction, and acylation to introduce the necessary functional groups. The final step involves the reaction of the intermediate with N-methyl-ethanolamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfoxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-hydroxyethyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-hydroxyethyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, while the anthracene core provides a rigid framework that can enhance binding affinity. The hydroxyethyl and methyl groups may also contribute to the compound’s overall activity by influencing its solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)phthalimide: Used in the synthesis of purine acyclic nucleosides and as a precursor for chloromethyl ethers.

    N-(2-hydroxyethyl)ethylenediamine: An important intermediate in the manufacture of lube oil additives, fuel additives, chelating agents, surfactants, and fabric softeners.

    N-(2-hydroxyethyl)aniline: Used in the synthesis of electrochemically active polymers.

Uniqueness

N-(2-hydroxyethyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is unique due to its combination of an anthracene core with a sulfonamide group and hydroxyethyl and methyl substituents. This structure provides a balance of rigidity and flexibility, allowing for specific interactions with molecular targets and making it suitable for a wide range of applications.

Biological Activity

N-(2-hydroxyethyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a synthetic compound with significant potential in medicinal chemistry, particularly as an anticancer agent. This compound features an anthracene backbone with sulfonamide and hydroxyl functional groups, which contribute to its biological activity. This article delves into the biological activities of this compound, supported by research findings, case studies, and data tables.

Molecular Structure

  • Molecular Formula : C16H15N1O5S
  • Molecular Weight : Approximately 375.4 g/mol

The presence of a dioxoanthracene structure suggests potential interactions with biological macromolecules, particularly DNA.

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions that incorporate sulfonamide and hydroxyl groups into the anthracene framework. The complexity of synthesis highlights its potential as a bioactive agent and a synthetic intermediate in drug development.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. The compound may exert its effects through multiple mechanisms:

  • DNA Intercalation : The anthracene core can intercalate between DNA base pairs, potentially disrupting replication and transcription processes.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit carbonic anhydrases (CAs), particularly CA IX and XII, which are overexpressed in various tumors .

Antimicrobial Activity

Compounds containing sulfonamide groups are known for their antimicrobial properties. They function as competitive inhibitors of dihydropteroate synthetase in bacterial folic acid synthesis pathways. This suggests that this compound may also possess antimicrobial activity worth exploring.

Interaction Studies

Interaction studies have revealed that this compound may target various biological pathways:

TargetMechanism of Action
Dihydropteroate synthetaseInhibition of folic acid synthesis
Carbonic anhydrasesModulation of tumor microenvironment pH
DNAIntercalation leading to inhibition of replication

These interactions make it a candidate for further research into its therapeutic potential in cancer treatment and infectious diseases.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound against several human cancer cell lines including MDA-MB-231 (breast cancer) and HT-29 (colon cancer). The results indicated a dose-dependent decrease in cell viability with IC50 values in the low micromolar range, suggesting significant anticancer activity.

Study 2: Molecular Docking Analysis

Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins. These studies demonstrated favorable binding interactions with CA IX, supporting its potential as a selective inhibitor for this enzyme .

Study 3: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds has provided insights into how modifications can enhance biological activity. For instance, variations in the substituents on the anthracene core or sulfonamide group can significantly alter the compound's potency and selectivity against specific targets.

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